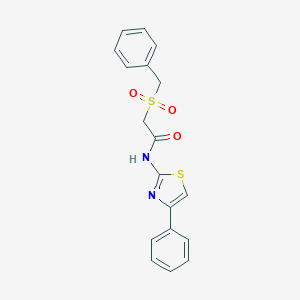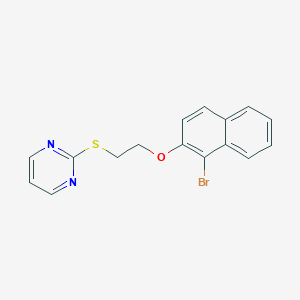
1-Bromo-2-naphthyl 2-(2-pyrimidinylsulfanyl)ethyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-2-naphthyl 2-(2-pyrimidinylsulfanyl)ethyl ether is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BPNSE and is a potent inhibitor of protein tyrosine phosphatases (PTPs).
科学研究应用
BPNSE has been extensively studied for its potential applications in various fields of scientific research. One of its significant applications is in the field of cancer research. BPNSE has been shown to inhibit the growth of cancer cells by targeting PTPs, which play a crucial role in cancer cell proliferation and survival. BPNSE has also been studied for its potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis, by inhibiting the activity of PTPs involved in the regulation of the immune system.
作用机制
BPNSE acts as a potent inhibitor of PTPs by binding to the active site of the enzyme. PTPs are responsible for the dephosphorylation of proteins, which plays a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting the activity of PTPs, BPNSE disrupts the signaling pathways that are essential for cancer cell proliferation and survival.
Biochemical and Physiological Effects:
BPNSE has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that BPNSE inhibits the activity of PTPs in a dose-dependent manner. BPNSE has also been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death. In vivo studies have demonstrated that BPNSE inhibits tumor growth in animal models, further supporting its potential applications in cancer research.
实验室实验的优点和局限性
One of the significant advantages of BPNSE is its specificity towards PTPs, which makes it a potent inhibitor of these enzymes. BPNSE has also been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development. However, one of the limitations of BPNSE is its limited solubility in water, which can make it challenging to use in certain experiments.
未来方向
For the research of BPNSE include the development of more potent and selective inhibitors of PTPs and investigation of its potential applications in other fields.
合成方法
The synthesis of BPNSE involves the reaction of 1-bromo-2-naphthol with 2-(2-pyrimidinylthio)ethanol in the presence of a base. The reaction yields BPNSE as a white solid, which can be further purified by recrystallization.
属性
产品名称 |
1-Bromo-2-naphthyl 2-(2-pyrimidinylsulfanyl)ethyl ether |
|---|---|
分子式 |
C16H13BrN2OS |
分子量 |
361.3 g/mol |
IUPAC 名称 |
2-[2-(1-bromonaphthalen-2-yl)oxyethylsulfanyl]pyrimidine |
InChI |
InChI=1S/C16H13BrN2OS/c17-15-13-5-2-1-4-12(13)6-7-14(15)20-10-11-21-16-18-8-3-9-19-16/h1-9H,10-11H2 |
InChI 键 |
GUSQIOTZGGAQPC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCCSC3=NC=CC=N3 |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCCSC3=NC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



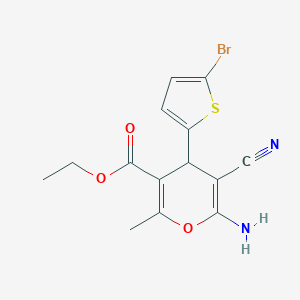
![Ethyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B215411.png)
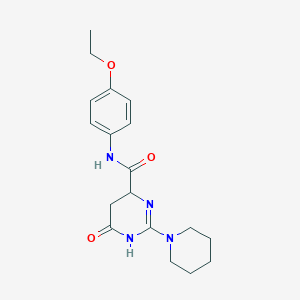
![3-[(3-bromo-4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B215418.png)
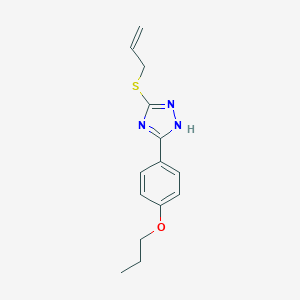
![N-[4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)phenyl]butanamide](/img/structure/B215421.png)
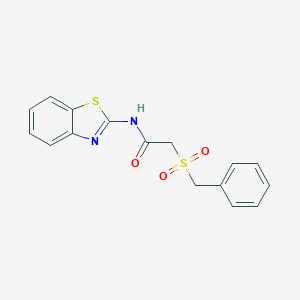
![4-Butyrylamino-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide](/img/structure/B215426.png)
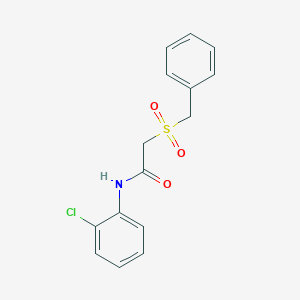
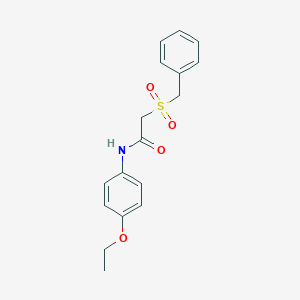
![2-(benzylsulfonyl)-N-{4-[(tert-butylamino)sulfonyl]phenyl}acetamide](/img/structure/B215434.png)
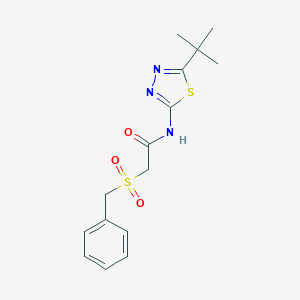
![2-(benzylsulfonyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B215436.png)
